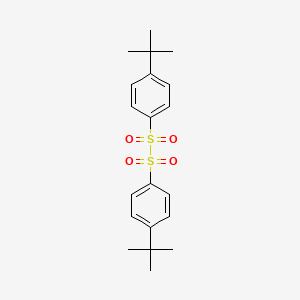![molecular formula C12H24N4O3 B12559925 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid CAS No. 150044-69-2](/img/structure/B12559925.png)
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylmethylidene group and a hexanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexanoic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the hydrazinylmethylidene group. The final step involves the coupling of this intermediate with a pentanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to a hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylmethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrazine groups.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminohexanoic acid: An amino acid derivative with similar structural features but lacking the hydrazinylmethylidene group.
ε-aminocaproic acid: Another amino acid derivative used in medical applications for its antifibrinolytic properties.
Uniqueness
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is unique due to the presence of the hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
150044-69-2 |
|---|---|
Molekularformel |
C12H24N4O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
6-[5-(hydrazinylmethylideneamino)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-16-10-14-8-5-3-6-11(17)15-9-4-1-2-7-12(18)19/h10H,1-9,13H2,(H,14,16)(H,15,17)(H,18,19) |
InChI-Schlüssel |
XBCIFQIUKYIIJY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCNC(=O)CCCCN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


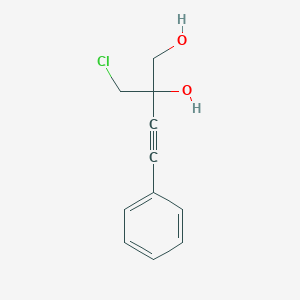
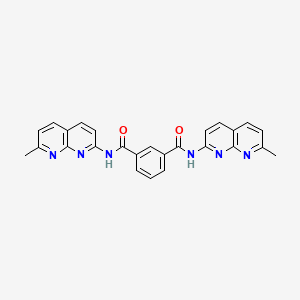
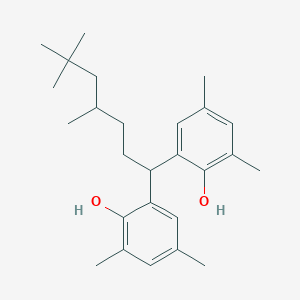
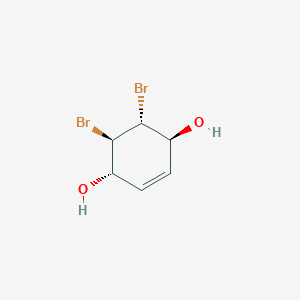
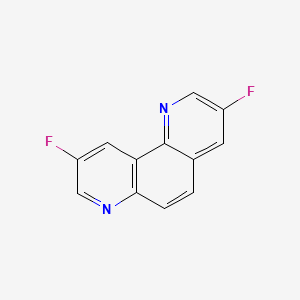
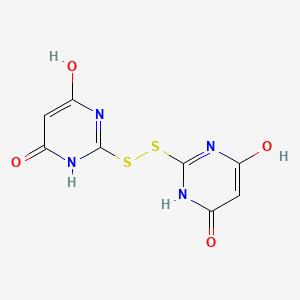
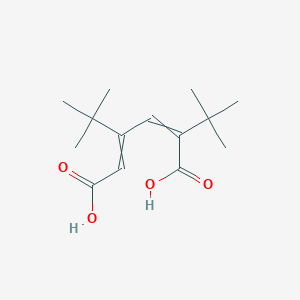
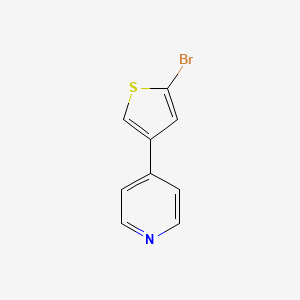
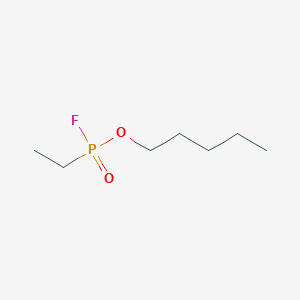
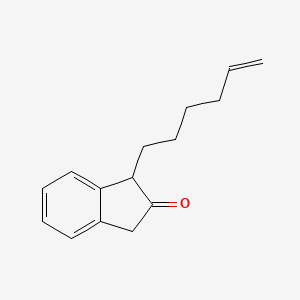
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
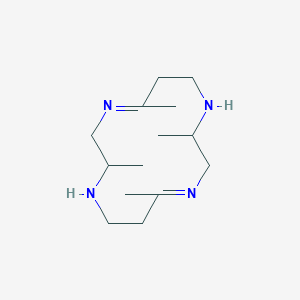
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
